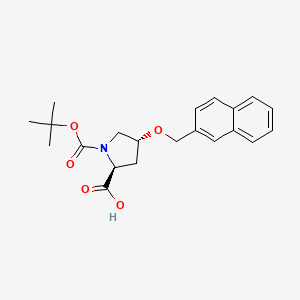

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid

Descripción

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid (CAS: 630425-40-0) is a chiral pyrrolidine derivative with a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.4 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a bulky naphthalen-2-ylmethoxy substituent at the 4-position. It is widely utilized as a building block in pharmaceuticals, biochemicals, and peptide synthesis due to its stereochemical rigidity and functional versatility .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-17(11-18(22)19(23)24)26-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-18H,11-13H2,1-3H3,(H,23,24)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXQVIMNRUSVMG-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373191 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(naphthalen-2-yl)methoxy]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630425-40-0 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(naphthalen-2-yl)methoxy]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

The starting material, (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is commercially available or can be synthesized by Boc-protection of trans-4-hydroxy-L-proline. This step involves:

- Dissolving trans-4-hydroxy-L-proline in an organic solvent such as dichloromethane.

- Adding di-tert-butyl dicarbonate (Boc2O) and a base (e.g., N-methylmorpholine) to protect the amine.

- Stirring under controlled temperature to avoid racemization.

- Purification by extraction and chromatography to yield Boc-hydroxyproline with high stereochemical purity.

Etherification of the 4-Hydroxy Group

The critical step is the conversion of the 4-hydroxy substituent to the 4-(naphthalen-2-ylmethoxy) group. This is achieved by nucleophilic substitution using 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene as the alkylating agent under basic conditions:

- The Boc-protected hydroxyproline is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

- A strong base such as sodium hydride (NaH) is added at low temperature (0 °C) to deprotonate the hydroxy group, generating the alkoxide.

- The alkyl halide (2-(bromomethyl)naphthalene) is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 6–16 h) to complete the ether formation.

- The reaction is quenched with water, and the product is extracted with organic solvents.

- Purification is performed by silica gel chromatography to isolate the pure etherified product.

Purification and Characterization

- The crude product is purified by column chromatography using gradients of ethyl acetate and hexanes.

- The purified compound is characterized by NMR (1H, 13C), mass spectrometry, and melting point determination.

- The stereochemical integrity is confirmed by chiral HPLC or X-ray crystallography if necessary.

Representative Reaction Conditions and Yields

Alternative Synthetic Routes and Notes

- Some protocols use phase-transfer catalysis or alternative bases like potassium carbonate in DMF for the etherification step, but NaH in THF remains preferred for higher yields and cleaner reactions.

- The Boc group is stable under the alkylation conditions but can be removed later if needed by treatment with acids such as trifluoroacetic acid (TFA).

- The naphthalen-2-ylmethoxy substituent is introduced to enhance lipophilicity and binding properties in medicinal chemistry applications.

- The stereochemistry at C2 and C4 is crucial for biological activity; thus, all steps are optimized to prevent epimerization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Boc Protection | Boc2O, base (N-methylmorpholine), DCM | High yield Boc-protected hydroxyproline |

| Alkoxide Formation | NaH in THF, 0 °C | Deprotonation of 4-hydroxy group |

| Alkylation with Naphthylmethyl Halide | 2-(bromomethyl)naphthalene, RT, 6–16 h | Formation of 4-(naphthalen-2-ylmethoxy) ether |

| Workup and Purification | Aqueous quench, extraction, silica gel chromatography | Pure (2S,4R)-Boc-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid |

Research Findings and Practical Considerations

- The use of NaH as a base ensures complete deprotonation and high nucleophilicity of the alkoxide intermediate, which is essential for efficient ether formation.

- Temperature control during alkylation prevents side reactions such as elimination or over-alkylation.

- The Boc protecting group provides stability during the alkylation and can be selectively removed later for further functionalization.

- The synthetic route is scalable and has been applied in medicinal chemistry for the preparation of intermediates in antiviral and neuroactive drug development.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace the naphthalen-2-ylmethoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The naphthalen-2-ylmethoxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

The structural and functional properties of this compound can be contextualized by comparing it with analogous pyrrolidine derivatives. Key differences lie in the substituents at the 4-position of the pyrrolidine ring, which influence reactivity, solubility, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Functional Comparison of Selected Pyrrolidine Derivatives

Key Findings from Comparative Studies

Steric and Electronic Effects :

- The naphthalen-2-ylmethoxy group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy or benzyl. This bulkiness may enhance binding specificity in enzyme inhibitors but reduce solubility in aqueous media .

- Fluoro and methylsulfanyl substituents (e.g., CAS 876953-58-1) alter electronic properties, improving metabolic stability and enabling applications in radiopharmaceuticals .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling naphthalen-2-ylmethanol to a Boc-protected pyrrolidine precursor, akin to methods used for 4-((4-vinylbenzyl)oxy) derivatives . In contrast, methoxy and benzyl analogs are synthesized via simpler alkylation or Mitsunobu reactions .

Safety and Handling :

- Analogous compounds, such as (2R,4S)-Boc-4-phenyl-Pro-OH (CAS: 144069-70-5), exhibit hazards including acute oral toxicity (H302) and skin irritation (H315) . Similar precautions are recommended for the target compound.

Actividad Biológica

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid, with the CAS number 959573-42-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid is C21H25NO4, with a molecular weight of 355.43 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a naphthalen-2-ylmethoxy moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate pyrrolidine derivatives with naphthalene-based reagents under controlled conditions. The Boc protection is commonly used to enhance the stability and solubility of the intermediate compounds during synthesis.

Pharmacological Effects

Recent studies have indicated that (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid exhibits promising pharmacological activities:

- Antiviral Activity : This compound has been identified as an intermediate in the synthesis of Velpatasvir, an antiviral medication used to treat hepatitis C virus (HCV) infections. Its structural similarity to other antiviral agents suggests potential efficacy against HCV through inhibition of viral replication pathways .

- CYP Enzyme Inhibition : The compound has been shown to inhibit several cytochrome P450 enzymes (CYPs), including CYP2C19 and CYP3A4. This inhibition can affect drug metabolism and clearance, making it relevant in drug-drug interaction studies .

- Solubility and Bioavailability : Notably, the compound demonstrates moderate solubility in aqueous solutions, which is favorable for oral bioavailability. Its Log P values indicate a balance between hydrophilicity and lipophilicity, aiding in membrane permeability .

The precise mechanism of action for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid remains under investigation. However, its ability to interact with specific biological targets suggests it may modulate enzyme activity or receptor binding associated with viral replication or metabolic pathways.

Case Studies

Several research articles have documented the biological activity of related compounds within the same chemical class:

- Study on Antiviral Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited HCV replication in vitro. The results indicated that modifications in the naphthalene substituent could enhance antiviral potency .

- CYP Inhibition Profiles : Research on related pyrrolidine derivatives highlighted their effects on CYP enzyme activity. These findings emphasize the importance of structural variations in influencing metabolic interactions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO4 |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 959573-42-3 |

| Antiviral Activity | Yes (HCV) |

| CYP Inhibition | CYP2C19, CYP3A4 |

| Solubility | Moderately soluble |

Q & A

Q. Table 1: Key Analytical Parameters

| Method | Target Parameter | Reference Standard |

|---|---|---|

| HPLC | Purity (≥97%) | C16H21NO4 derivatives |

| ¹H NMR | Stereochemical assignment | δ 1.4 ppm (Boc group) |

| Chiral HPLC | Enantiomeric excess | Retention time comparison |

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Contradictory hazard classifications exist: some sources classify it as non-hazardous , while structurally similar compounds (e.g., 4-chlorobenzyl analogs) show acute toxicity (H302, H315) . Universal precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing or synthesis steps .

- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Basic: What synthetic strategies are documented for preparing Boc-protected pyrrolidine derivatives?

Answer:

Multi-step synthesis typically involves:

Protection : Boc-group installation via di-tert-butyl dicarbonate under basic conditions.

Functionalization : Etherification (e.g., naphthalen-2-ylmethoxy) using Cs₂CO₃ or K₂CO₃ as base .

Deprotection : Acidic cleavage (HCl/dioxane) for downstream applications .

Q. Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, 40–100°C, inert atm | 75–85% | |

| Deprotection | 4M HCl/dioxane, 25–50°C | >90% |

Advanced: How can researchers resolve discrepancies in reported hazard classifications for this compound?

Answer:

Variations in substituents (e.g., naphthalen-2-ylmethoxy vs. chlorobenzyl groups) may alter toxicity profiles . To reconcile discrepancies:

Batch Analysis : Verify purity (HPLC) and byproduct content.

In Silico Modeling : Use tools like ADMET Predictor™ to estimate toxicity.

Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423) for definitive classification.

Advanced: What techniques confirm the stereochemical configuration of the pyrrolidine core?

Answer:

Q. Table 3: Crystallographic Data for (2R,4R)-Boc-pyrrolidine

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| R-factor | 0.037 | |

| Temperature (K) | 293 |

Advanced: How can reaction conditions be optimized for coupling the naphthalen-2-ylmethoxy group?

Answer:

Key variables include:

- Catalyst : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency .

- Base : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., tert-butanol).

- Temperature : 80–100°C maximizes yield while minimizing side reactions.

- Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane) or LC-MS to track progress.

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Short-term : Store at –20°C in airtight containers under nitrogen .

- Long-term : Desiccate with silica gel to prevent hydrolysis of the Boc group.

- Stability Monitoring : Conduct periodic HPLC checks; degradation manifests as new peaks at 3–5 min .

Advanced: How do researchers analyze stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 1–13) and track Boc-group cleavage kinetics using ¹H NMR.

- Mechanistic Insights : Density functional theory (DFT) models predict hydrolysis pathways at acidic pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.